N-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide
Description
N-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a pyridin-2-ylmethylthio group and at position 2 with a 1-(thiophen-2-yl)cyclopentanecarboxamide moiety. The compound's design aligns with strategies to optimize bioactivity through modular substitution on the thiadiazole scaffold, a common approach in medicinal chemistry .
Properties
IUPAC Name |
N-[5-(pyridin-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS3/c23-15(18(8-2-3-9-18)14-7-5-11-24-14)20-16-21-22-17(26-16)25-12-13-6-1-4-10-19-13/h1,4-7,10-11H,2-3,8-9,12H2,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIAPPBGUONSCGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NC3=NN=C(S3)SCC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound characterized by its unique molecular structure that integrates multiple heterocyclic components. This compound belongs to the class of 1,3,4-thiadiazole derivatives, which are known for their diverse biological activities including anticancer, antimicrobial, and anti-inflammatory effects.
Chemical Structure and Properties
The compound features a cyclopentanecarboxamide core linked to a thiadiazole unit through a pyridine-derived thioether. This structural arrangement contributes to its potential biological activities and reactivity patterns in various chemical environments.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₄OS₂ |
| Molecular Weight | 350.45 g/mol |
| CAS Number | 872594-79-1 |
| Melting Point | Not available |
| Solubility | Not specified |
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymes : Compounds with thiadiazole structures have been shown to inhibit various enzymes involved in cancer progression, such as lipoxygenases (LOX) and tyrosine kinases. These enzymes play critical roles in tumorigenesis and inflammation.
- Induction of Apoptosis : Thiadiazole derivatives can induce programmed cell death in cancer cells, which is crucial for developing effective anticancer therapies.
- Cell Cycle Arrest : Some derivatives have been reported to cause cell cycle arrest, thereby preventing the proliferation of cancer cells.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
Anticancer Activity
Several studies have demonstrated the anticancer potential of 1,3,4-thiadiazole derivatives:
- Cell Line Studies : Compounds have shown promising cytotoxicity against various cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer), with IC50 values indicating effective inhibition of cell growth .
Antimicrobial Activity
Thiadiazole derivatives are also noted for their antimicrobial properties:
- In vitro Studies : The compounds have exhibited activity against both bacterial and fungal strains, making them candidates for further development as antimicrobial agents .
Anti-inflammatory Effects
The anti-inflammatory potential of these compounds has been explored:
- Mechanistic Insights : Inhibition of pro-inflammatory cytokines has been observed in certain thiadiazole derivatives, suggesting their use in treating inflammatory diseases .
Case Studies
- Study on Lipoxygenase Inhibition : A series of 1,3,4-thiadiazole derivatives were synthesized and evaluated for their inhibitory activity against lipoxygenase enzymes. The results indicated significant enzyme inhibition correlating with cytotoxicity against specific cancer cell lines .
- Cytotoxicity Assessment : In a comparative study using MTT assays, derivatives showed varying levels of cytotoxicity against different tumor cell lines. For instance, some compounds displayed IC50 values as low as 4.37 µM against HepG2 cells .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The 1,3,4-thiadiazole scaffold is highly versatile, with substitutions at positions 2 and 5 significantly influencing biological activity and physicochemical properties. Key analogues include:
Key Observations :
- Pyridine vs. Piperidine-containing analogs may exhibit enhanced solubility due to the basic nitrogen, whereas the pyridine group could improve metabolic stability .
- Cyclopentanecarboxamide vs. Benzamide : The cyclopentane ring in the target compound adds conformational rigidity and may modulate lipophilicity compared to planar benzamide derivatives (e.g., ). This could influence membrane permeability and target binding .
- Thiophene vs. In contrast, oxadiazole/isoxazole groups () introduce additional hydrogen-bond acceptors .
Physicochemical Properties
Computational Insights
Density-functional theory (DFT) studies (–2) highlight the importance of exact exchange terms in modeling thiadiazole derivatives. For example, the pyridinylmethylthio group’s electron-withdrawing effects could stabilize the thiadiazole ring’s electron-deficient core, as predicted by hybrid functionals like B3LYP .
Q & A
Q. What are the standard synthetic routes for preparing N-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
- Step 1 : React 1,3,4-thiadiazole precursors (e.g., N-phenylthiosemicarbazide) with cyclopentanecarboxylic acid derivatives under reflux with POCl₃ (90°C, 3 hours) to form the thiadiazole core .
- Step 2 : Introduce the pyridinylmethylthio moiety via alkylation. Stir the thiadiazole intermediate with pyridin-2-ylmethyl halide and KOH in ethanol (2 hours) to form the thioether linkage .
- Step 3 : Couple the thiophen-2-yl group using palladium-catalyzed cross-coupling (e.g., Suzuki reaction with aryl boronic acids, Pd(PPh₃)₄, K₃PO₄, reflux in H₂O/solvent mixtures) .
- Purification : Recrystallize intermediates from DMSO/water (2:1) or ethanol-dioxane mixtures .
Q. How should researchers characterize the structural integrity and purity of this compound?
- Methodological Answer : Employ a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., thiophen-2-yl protons at δ 6.8–7.5 ppm, pyridinyl signals at δ 8.2–8.8 ppm) .
- IR Spectroscopy : Validate carbonyl (C=O, ~1650–1700 cm⁻¹) and thiadiazole (C=N, ~1550 cm⁻¹) groups .
- Mass Spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H]+ at m/z calculated for C₂₀H₁₇N₅OS₃: 463.08) .
- HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) gradient (1 mL/min) to assess purity (>95%) .
Advanced Research Questions
Q. What strategies are effective for optimizing the substituents on the thiadiazole core to enhance bioactivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., alkylthio, arylthio) using alkyl halides or aryl boronic acids .
- Coupling Reagents : Use EDCI/HOBt or DCC to introduce carboxamide variants .
- In Silico Docking : Screen substituent effects on target binding (e.g., using AutoDock Vina with protein PDB IDs) to prioritize synthetic targets .
Q. How can conflicting data in biological assays (e.g., IC₅₀ variability) be resolved?
- Methodological Answer :
- Statistical Validation : Apply two-tailed Student’s t-test with p ≤ 0.05 significance thresholds and report means ± SEM across ≥3 independent replicates .
- Assay Standardization : Control solvent effects (e.g., DMSO ≤0.1% v/v) and use reference inhibitors (e.g., staurosporine for kinase assays) .
- Dose-Response Curves : Generate 10-point dilution series (1 nM–100 µM) to minimize variability in IC₅₀ calculations .
Q. What methodologies address solubility challenges during in vitro testing?
- Methodological Answer :
- Co-Solvent Systems : Use cyclodextrins (e.g., HP-β-CD) or PEG-400 to enhance aqueous solubility .
- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl groups) on the cyclopentane carboxamide .
- Nanoformulation : Encapsulate the compound in PLGA nanoparticles (75:25 lactide:glycolide) via solvent evaporation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
